molecular formula C20H13ClFN5O3 B11562219 2-chloro-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-5-nitrobenzamide

2-chloro-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-5-nitrobenzamide

Cat. No.: B11562219
M. Wt: 425.8 g/mol
InChI Key: PCXZGDDFSGZVHX-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-5-nitrobenzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzotriazole ring, a nitrobenzamide group, and a fluorophenyl group

Preparation Methods

The synthesis of 2-chloro-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-5-nitrobenzamide involves several steps, typically starting with the preparation of intermediate compounds. One common method involves the reaction of 4-fluoroaniline with chloroacetyl chloride in the presence of triethylamine as an acid-binding agent . This reaction is carried out under mild conditions, and the resulting product is further reacted with other intermediates to form the final compound. Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity .

Chemical Reactions Analysis

2-chloro-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-5-nitrobenzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-chloro-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-5-nitrobenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It may be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-5-nitrobenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. For example, it may inhibit the production of proinflammatory cytokines by interfering with intracellular signaling mechanisms . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-chloro-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-5-nitrobenzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H13ClFN5O3

Molecular Weight

425.8 g/mol

IUPAC Name

2-chloro-N-[2-(4-fluorophenyl)-6-methylbenzotriazol-5-yl]-5-nitrobenzamide

InChI

InChI=1S/C20H13ClFN5O3/c1-11-8-18-19(25-26(24-18)13-4-2-12(22)3-5-13)10-17(11)23-20(28)15-9-14(27(29)30)6-7-16(15)21/h2-10H,1H3,(H,23,28)

InChI Key

PCXZGDDFSGZVHX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)C4=CC=C(C=C4)F

Origin of Product

United States

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